N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide is not explicitly provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide are not explicitly mentioned in the sources I found .Scientific Research Applications
Synthesis and Characterization of Cyclohexanecarboxamide Derivatives
Research conducted by Özer et al. (2009) involved the synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including characterization and crystal structure analysis. This study contributes to the broader understanding of cyclohexanecarboxamide derivatives' synthesis, potentially offering a foundation for exploring the applications of N1-cyclohexyl-N2-(4-cyclohexylphenyl)ethanediamide in materials science or pharmaceuticals (Özer, Arslan, VanDerveer, & Külcü, 2009).
Development of β-Oligopeptides
Abele, Seiler, and Seebach (1999) synthesized β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, exploring its structural motifs and potential implications for peptide research. This work may indirectly suggest the utility of cyclohexyl and phenyl ethanediamide derivatives in peptide synthesis or modification (Abele, Seiler, & Seebach, 1999).
Chelating Ligands for Radiopharmaceuticals
Ramogida et al. (2015) studied chiral acyclic chelating ligands, including their synthesis, complexation with metal ions, and evaluation for potential use in radiopharmaceutical applications. Though not directly related, this research provides context on how cyclohexane and related compounds could be applied in the development of diagnostic or therapeutic agents (Ramogida, Cawthray, Boros, Ferreira, Patrick, Adam, & Orvig, 2015).
Reactivity and Aromatization of Cyclohexanone Derivatives
Caputo et al. (1991) explored the reactivity of ethanediyl S,S-acetals derived from cyclohexanone, demonstrating a method to synthesize 1,4-benzodithians. This study may indirectly suggest synthetic pathways and reactivity profiles relevant to compounds like N1-cyclohexyl-N2-(4-cyclohexylphenyl)ethanediamide, particularly in organic synthesis or material science applications (Caputo, Ferreri, Palumbo, & Russo, 1991).
Future Directions
properties
IUPAC Name |
N-cyclohexyl-N'-(4-cyclohexylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c23-19(21-17-9-5-2-6-10-17)20(24)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17H,1-10H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDZUPPZFVLRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide |
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